Tacrine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tacrine has a wide range of scientific research applications, including:

Chemistry: this compound and its derivatives are used as scaffolds for developing multi-target agents.

Biology: this compound is studied for its interactions with various biological targets, including acetylcholinesterase and butyrylcholinesterase.

Mécanisme D'action

La tacrine exerce ses effets en améliorant la fonction cholinergique. Elle augmente la concentration d’acétylcholine au niveau des synapses cholinergiques par inhibition réversible de son hydrolyse par l’acétylcholinestérase . Cette inhibition conduit à une accumulation d’acétylcholine, ce qui contribue à améliorer la fonction cognitive chez les patients atteints de la maladie d’Alzheimer .

Analyse Biochimique

Biochemical Properties

Tacrine plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By binding to acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at cholinergic synapses. This interaction enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent. This compound also interacts with other biomolecules such as butyrylcholinesterase and histamine N-methyltransferase, further influencing neurotransmitter levels and signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances cholinergic transmission by increasing acetylcholine levels, which improves cognitive function. This compound also induces hepatotoxicity, characterized by oxidative stress and mitochondrial dysfunction in hepatocytes. This hepatotoxic effect is mediated through the inhibition of glycogen synthase kinase-3β and the induction of oxidative stress, leading to cell death and liver damage . Additionally, this compound has been shown to disrupt the proper assembly of oligomeric acetylcholinesterase in the endoplasmic reticulum, causing endoplasmic reticulum stress and apoptosis in neuronal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reversible binding to acetylcholinesterase, thereby inhibiting the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This compound’s binding to acetylcholinesterase occurs near the enzyme’s catalytic active site, preventing the breakdown of acetylcholine. Additionally, this compound interacts with other enzymes such as butyrylcholinesterase and histamine N-methyltransferase, further modulating neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and distributed within the body, with peak plasma concentrations achieved within a few hours. Its hepatotoxic effects become evident within 24 hours of administration, characterized by increased enzyme activities of serum aspartate aminotransferase and alanine aminotransferase. These enzyme levels return to normal within 72 hours, indicating a transient hepatotoxic effect . Long-term studies have shown that this compound’s hepatotoxicity can lead to chronic liver damage if not properly managed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound improves cognitive function and reverses deficits in memory and learning. At higher doses, this compound induces hepatotoxicity, characterized by elevated liver enzyme levels and histopathological changes in liver tissue. The median lethal dose of this compound in rats is approximately 40 mg/kg, indicating a narrow therapeutic window. Chronic administration of high doses of this compound can lead to severe liver damage and other adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver via hydroxylation by the enzyme cytochrome P450 1A2. The major metabolites of this compound include 1-hydroxy-tacrine, 2-hydroxy-tacrine, and 4-hydroxy-tacrine, which are further conjugated with glucuronic acid and excreted in the urine. The metabolism of this compound is crucial for its elimination from the body, and any impairment in liver function can lead to increased toxicity .

Transport and Distribution

This compound is rapidly absorbed and widely distributed within the body, with a large volume of distribution. It crosses the blood-brain barrier and accumulates in the brain, where it exerts its therapeutic effects. This compound is also distributed to other tissues such as the liver, kidneys, and adrenal glands. The transport of this compound into the brain is facilitated by its lipophilic nature, allowing it to cross cell membranes easily .

Subcellular Localization

Within cells, this compound is primarily localized in the endoplasmic reticulum and mitochondria. In the endoplasmic reticulum, this compound disrupts the proper assembly of oligomeric acetylcholinesterase, leading to endoplasmic reticulum stress and apoptosis. In mitochondria, this compound induces oxidative stress and mitochondrial dysfunction, contributing to its hepatotoxic effects. The subcellular localization of this compound is crucial for its activity and toxicity, as it directly influences cellular processes and organelle function .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La tacrine peut être synthétisée par différentes méthodes. Une méthode durable et efficace implique l’utilisation de solvants eutectiques profonds (DES) en conditions aérobies, avec un rendement de 98 % . Cette méthode remplace les composés organiques volatils par des solvants plus écologiques, ce qui en fait une alternative plus verte. Le protocole optimisé est facilement adaptable à 3 grammes de substrat sans perte de rendement et s’applique avec succès aux dérivés de la this compound avec une hépatatoxicité réduite .

Méthodes de Production Industrielle : La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant les méthodes de chimie verte mentionnées ci-dessus. L’utilisation des DES dans la production industrielle non seulement améliore le rendement, mais réduit également l’impact environnemental, ce qui correspond à la demande croissante de procédés durables et écologiques .

Analyse Des Réactions Chimiques

Types de Réactions : La tacrine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de la this compound N-oxyde.

Réduction : La réduction de la this compound peut produire de la dihydrothis compound.

Substitution : La this compound peut subir des réactions de substitution pour former divers dérivés.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou alkylants dans des conditions contrôlées.

Principaux Produits :

Oxydation : this compound N-oxyde.

Réduction : Dihydrothis compound.

Substitution : Divers dérivés de la this compound avec des groupes fonctionnels modifiés.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : La this compound et ses dérivés sont utilisés comme échafaudages pour le développement d’agents multi-cibles.

Biologie : La this compound est étudiée pour ses interactions avec diverses cibles biologiques, notamment l’acétylcholinestérase et la butyrylcholinestérase.

Comparaison Avec Des Composés Similaires

La tacrine est comparée à d’autres inhibiteurs de l’acétylcholinestérase tels que le donépézil, la galantamine et la rivastigmine. Bien que la this compound ait été le premier médicament approuvé pour la maladie d’Alzheimer, il a été retiré du marché en raison de son hépatatoxicité . Sa forte puissance d’inhibition de la cholinestérase et sa structure simple en font un échafaudage prometteur pour le développement d’agents multi-cibles .

Composés Similaires :

Donépézil : Un autre inhibiteur de l’acétylcholinestérase utilisé pour la maladie d’Alzheimer.

Galantamine : Un alcaloïde naturel utilisé pour le traitement de la maladie d’Alzheimer légère à modérée.

Rivastigmine : Un inhibiteur réversible de la cholinestérase utilisé pour le traitement de la démence associée à la maladie d’Alzheimer et à la maladie de Parkinson.

La particularité de la this compound réside dans sa structure simple et sa forte puissance, ce qui en fait un composé précieux pour la recherche et le développement futurs, malgré son retrait du marché .

Activité Biologique

Tacrine, chemically known as 9-amino-1,2,3,4-tetrahydroacridine, was the first drug approved by the FDA for the treatment of Alzheimer's disease (AD). Its primary mechanism of action is as an acetylcholinesterase (AChE) inhibitor , which enhances cholinergic neurotransmission. Despite its initial promise, this compound's clinical use has been limited due to side effects and variable efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, derivatives, and recent research findings.

This compound exhibits multiple mechanisms that contribute to its pharmacological effects:

- Acetylcholinesterase Inhibition : this compound inhibits AChE noncompetitively, which increases acetylcholine (ACh) levels in the synaptic cleft. It also shows selectivity for butyrylcholinesterase (BChE), with some derivatives demonstrating enhanced inhibition against BChE compared to AChE .

- Neurotransmitter Modulation : Beyond cholinergic pathways, this compound influences other neurotransmitter systems:

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by reducing neuronal apoptosis and promoting neurogenesis in animal models. Studies indicate that it can enhance neurogenesis in the dentate gyrus and subventricular zone by 26-45% .

Case Studies and Research Findings

Recent studies have expanded our understanding of this compound's biological activity, particularly through its derivatives:

-

This compound Derivatives : Research has focused on creating this compound hybrids to enhance its efficacy and reduce side effects. For instance:

- This compound-Melatonin Hybrids : These compounds have shown potent AChE inhibition with IC50 values as low as 0.008 nM and possess antioxidant properties .

- Multi-target Hybrids : Some studies have synthesized this compound-coumarin hybrids that inhibit both AChE and monoamine oxidase B (MAO-B), suggesting a multi-target approach could be beneficial for AD treatment .

- Pharmacokinetics and Biodistribution : Studies using radiolabeled this compound have illustrated its distribution in the brain and other organs. The biodistribution studies indicate that this compound crosses the blood-brain barrier effectively, which is essential for its therapeutic action against neurological disorders .

Comparative Table of this compound Derivatives

| Compound Type | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Additional Effects |

|---|---|---|---|

| This compound | ~30 nM | ~10 nM | Cognitive enhancement |

| This compound-Melatonin Hybrid | 0.008 nM | Not specified | Antioxidant activity |

| This compound-Coumarin Hybrid | Not specified | Not specified | Inhibition of MAO-B |

Side Effects and Limitations

Despite its biological activity, this compound is associated with several side effects including nausea, liver toxicity, and gastrointestinal disturbances. These adverse effects have led to the exploration of safer analogs and derivatives that maintain efficacy while minimizing toxicity .

Propriétés

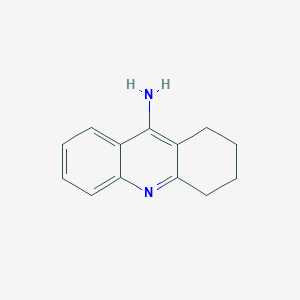

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJREFDVOIBQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1684-40-8 (hydrochloride) | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037272 | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-01 g/L | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

321-64-2, 206658-92-6 | |

| Record name | Tacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183.5 °C | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.